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Compound of Interest

Compound Name: Delamanid

Cat. No.: B1670213

This technical guide provides a comprehensive overview of a concise and protection-group-
free chemical synthesis pathway for Delamanid, a critical drug in the treatment of multidrug-
resistant tuberculosis. The synthesis is based on the work of Sharma et al. (2020), which offers
a significant improvement over earlier, more lengthy routes.[1] This document is intended for
researchers, scientists, and drug development professionals, offering detailed experimental
protocols, quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of Delamanid, with the chemical name (R)-2-Methyl-6-nitro-2-((4-(4-(4-
(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]Joxazole, is
achieved through a sequential, multi-step process.[2][3][4] The key features of this pathway are
the avoidance of protecting groups and the use of readily available starting materials, which
contributes to an efficient overall process.[1][5] The synthesis involves the sequential
construction of key intermediates, culminating in the formation of the Delamanid molecule. The
overall yield for this synthetic route is reported to be 27%.[1][5][6]

Experimental Protocols

The following sections provide a detailed description of the experimental procedures for each
major step in the synthesis of Delamanid.
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Step 1: Synthesis of 1-iodo-4-((2-
methylallyl)oxy)benzene (Compound 3)

This initial step involves the allylation of 4-iodophenol.

o Reaction: 4-iodophenol is reacted with 3-chloro-2-methyl-1-propene in the presence of
potassium carbonate in dimethylformamide (DMF).

e Procedure: To a solution of 4-iodophenol (100 mmol) in DMF, potassium carbonate (200.0
mmol) and 3-chloro-2-methyl-1-propene (200.0 mmol) are added. The reaction mixture is
stirred at 60 °C.

¢ Purification: The product is purified using column chromatography.

Step 2: Synthesis of 1-(4-((2-
methylallyl)oxy)phenyl)piperidin-4-ol (Compound 5)

This step involves a copper-catalyzed C-N bond formation.

e Reaction: 1-iodo-4-((2-methylallyl)oxy)benzene is coupled with 4-hydroxypiperidine using a
copper iodide and L-proline catalyst system in DMF.

e Procedure: A mixture of 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine, copper
iodide (Cul), and L-proline in DMF is heated.

 Purification: The resulting intermediate is purified by column chromatography.

Step 3: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)-4-
(4-(trifluoromethoxy)phenoxy)piperidine (Compound 8)
This step is a Mitsunobu reaction to form an ether linkage.

e Reaction: The hydroxyl group of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol is reacted with

4-(trifluoromethoxy)phenol in the presence of triphenylphosphine (PPh3) and diethyl
azodicarboxylate (DEAD) in tetrahydrofuran (THF).
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e Procedure: To a solution of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol and 4-
(trifluoromethoxy)phenol in THF, PPh3 and DEAD are added, and the reaction is stirred at
room temperature for 24 hours.

 Purification: The product is purified via column chromatography.

Step 4: Synthesis of (R)-2-methyl-1-((4-(4-(4-
(trifluoromethoxy)phenoxy)piperidin-1-
yl)phenoxy)methyl)propane-1,2-diol (Compound 9)

This step is a Sharpless asymmetric dihydroxylation to introduce chirality.

e Reaction: The alkene in compound 8 is dihydroxylated using AD-mix-3 in a mixture of tert-
butanol and water.

e Procedure: Compound 8 is dissolved in a 1:1 mixture of tert-butanol and water, and AD-mix-
[ is added. The reaction is stirred at 0 °C for 6 hours.

 Purification: The diol is purified by column chromatography.

Step 5: Synthesis of (R)-2-methyl-2-((4-(4-(4-
(trifluoromethoxy)phenoxy)piperidin-1-
yl)phenoxy)methyl)oxirane (Compound 11)

This step involves the formation of a chiral epoxide.

e Reaction: The diol (Compound 9) is first mesylated and then treated with a base (DBU) to
form the epoxide.

e Procedure: The diol is reacted with mesyl chloride and triethylamine in dichloromethane
(DCM) at 0 °C to room temperature. The resulting mesylate is then treated with 1,8-
diazabicyclo[5.4.0Jundec-7-ene (DBU) at room temperature for 2 hours.

 Purification: The epoxide is purified by column chromatography.

Step 6: Synthesis of Delamanid (Compound II)
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The final steps involve the coupling of the chiral epoxide with 2-bromo-4-nitroimidazole and
subsequent cyclization.

e Reaction: The epoxide (Compound 11) is reacted with 2-bromo-4-nitroimidazole in the
presence of diisopropylethylamine (DIPEA), followed by cyclization with cesium carbonate in
DMF.

e Procedure: A mixture of the epoxide and 2-bromo-4-nitroimidazole is heated in DIPEA at 115
°C. The resulting intermediate is then treated with cesium carbonate in DMF at 50 °C for 2
hours to yield Delamanid.

 Purification: The final product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of
Delamanid.

Table 1: Reaction Conditions and Yields for the Synthesis of Delamanid Intermediates.
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Note: '-' indicates data not explicitly specified in the provided search results. 'rt' denotes room
temperature.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical synthesis pathway of Delamanid.
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Click to download full resolution via product page

Caption: Chemical synthesis pathway of Delamanid.

This guide provides a detailed framework for the synthesis of Delamanid, which can be a
valuable resource for researchers in the field of medicinal chemistry and drug development.
The presented pathway offers an efficient and concise route to this important anti-tuberculosis
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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